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molecular formula C10H12ClNO2 B8372098 5-Butyl-2-chloro-nicotinic acid

5-Butyl-2-chloro-nicotinic acid

Cat. No. B8372098
M. Wt: 213.66 g/mol
InChI Key: XOVQMZBMTUIHFZ-UHFFFAOYSA-N
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Patent
US07572801B2

Procedure details

In analogy to the procedure described in example 124.1, 5-butyl-2-chloro-nicotinic acid methyl ester was treated with LiOH in THF to give 5-butyl-2-chloro-nicotinic acid as colorless crystals. MS: m/e=212.2 [M−H−].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=[N:6][C:5]=1[Cl:14].[Li+].[OH-]>C1COCC1>[CH2:10]([C:8]1[CH:7]=[N:6][C:5]([Cl:14])=[C:4]([CH:9]=1)[C:3]([OH:15])=[O:2])[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(N=CC(=C1)CCCC)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=NC(=C(C(=O)O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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